Leonurin

Übersicht

Beschreibung

Leonurin: SCM-198 in der Forschung) ist ein Pseudoalkaloid, das in verschiedenen Pflanzen der Familie der Lamiaceae vorkommt. Es wurde aus Arten wie Leonotis leonurus , Leonurus nepetifolia , Leonurus japonicus und Leonurus cardiaca isoliertTraditionell wurde die Herzgespann in der Kräutermedizin verwendet, insbesondere für gynäkologische Zwecke .

Wissenschaftliche Forschungsanwendungen

a. Medizinische Anwendungen:

Uteruseffekte: Leonurin zeigt in verschiedenen Tiermodellen erregende Wirkungen auf die Gebärmutter. Es verstärkt die Uteruskontraktionen und könnte in der Gynäkologie relevant sein.

Herz-Kreislauf-Effekte: In niedrigen Dosen verstärkt this compound die Kontraktionen des Froschherzens, aber hohe Dosen führen zur Hemmung. Es beeinflusst auch Blutgefäße und verursacht Vasokonstriktion.

Stimulation der Atmung: this compound erhöht die Atemfrequenz bei narkotisierten Katzen.

Weitere Wirkungen: Es beeinflusst die Darmtätigkeit, die Harnausscheidung und zeigt pfeilgiftartige Wirkungen.

b. Wirkmechanismus: Der genaue Mechanismus, durch den this compound seine Wirkungen entfaltet, ist noch Gegenstand laufender Forschung. Es ist wahrscheinlich, dass es Interaktionen mit spezifischen molekularen Zielstrukturen und Signalwegen beinhaltet.

Wirkmechanismus

Target of Action

Leonurine, an alkaloid found in the Leonurus genus, has been shown to interact with several key targets. These include GSR, CYP2C9, BCHE, GSTP1, TGM2, and PLA2G2A . It also targets Cx36/CaMKII in PC12 cells . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and autophagy .

Mode of Action

Leonurine interacts with its targets to exert its therapeutic effects. For instance, it inhibits lung cancer cell immune evasion by inhibiting the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells and down-regulating ILT4, PI3K, AKT, B7-H3 mRNA, and protein expression . It also provides neuroprotection against oxygen-glucose deprivation by targeting the Cx36/CaMKII pathway .

Biochemical Pathways

Leonurine affects several biochemical pathways. Key signal transduction pathways implicated in its action include the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), the Phosphoinositide3-Kinase/Serine/Threonine Protein Kinase (PI3K/AKT), the Signal Transducer and Activator of Transcription 3 (STAT3), and the Mitogen-Activated Protein/Extracellular Signal-Regulated Kinase (MAP/ERK) . It also affects glycerophospholipid metabolism, linoleic acid metabolism, tryptophan metabolism, and glutamate metabolism .

Pharmacokinetics

A leonurine o/o microemulsion has been developed to enhance its absorption and bioavailability .

Result of Action

Leonurine exhibits its anticancer potential by inhibiting neoplastic cell proliferation, inducing apoptosis and autophagy, and containing oncogenic cell invasion and migration . It also reduces oxidative stress and provides neuroprotection against ischemic injury .

Action Environment

Environmental factors such as oxidative stress and inflammation can influence the action of leonurine. For instance, leonurine can reduce inflammation by inhibiting the production of intracellular ROS, as well as inhibiting the activation of p38 and MAPK pathways, and finally blocking the activation of NF-κB . It also ameliorates oxidative stress damage and insufficient angiogenesis of HUVECs induced by H2O2 through activating the PI3K/Akt-eNOS signaling pathway .

Biochemische Analyse

Biochemical Properties

Leonurine interacts with several enzymes and proteins. It weakly binds to multiple GABA receptor sites, including the GABA A receptor . It shows much higher affinity as a 5-HT3A receptor antagonist . It can regulate a variety of functions including oxidative stress, inflammation, fibrosis, apoptosis, and metabolic disorder .

Cellular Effects

Leonurine has demonstrated various effects on different types of cells and cellular processes. It has shown to inhibit the progression of endometriosis by inhibiting the aromatase-estrogen receptor (ER) α activated by TNF-α, increasing the expression of progesterone receptor subtype B (PRB), and promoting autophagy and apoptosis of endometrial stromal cells . It also inhibits lung cancer cell immune evasion and exerts anti-lung cancer effects by inhibiting the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells and down-regulating ILT4, PI3K, AKT, B7-H3 mRNA, and protein expression .

Molecular Mechanism

Leonurine exerts its effects at the molecular level through various mechanisms. It reduces inflammation by inhibiting the production of intracellular ROS, as well as inhibiting the activation of p38 and MAPK pathways, and finally blocking the activation of NF-κB . It also inhibits lung cancer cell immune evasion and exerts anti-lung cancer effects by inhibiting the ILT4-PI3K/AKT-B7-H3 pathway .

Dosage Effects in Animal Models

In animal models, the effects of leonurine vary with different dosages. For instance, leonurine could inhibit the progression of endometriosis in a mouse model at dosages of 7.5 and 15 mg/kg/d for 7 days

Metabolic Pathways

Leonurine is involved in several metabolic pathways. It has been found to modulate the JAK-STAT/PI3K-Akt and PPAR signaling pathways

Transport and Distribution

Leonurine is primarily distributed in the plasma and extracellular fluids

Subcellular Localization

It is suggested that the final synthesis step of leonurine takes place in the vacuole

Vorbereitungsmethoden

a. Natürliche Quellen: Leonurin kann aus verschiedenen Arten der Herzgespann gewonnen werden, darunter Leonurus sibiricus , Leonurus heterophyllus und Leonurus artemisia . Diese Pflanzen enthalten this compound in ihren Blättern oder gesamten oberirdischen Teilen.

b. Chemische Synthese: Während natürliche Quellen nur begrenzte Mengen liefern, bietet die chemische Synthese einen alternativen Weg, um this compound zu erhalten. Eine gängige Synthesemethode umfasst die folgenden Schritte:

- Ausgehend von Benzoesäure wird der aktive Kohlenstoff mit Ethylchlorformiat geschützt.

- Unter Lewis-Säure-Katalyse wird der Tetrahydrofuranring geöffnet.

- Hydrolyse des resultierenden Esters ergibt 4-Ethoxycarbonyl-3,5-Dimethoxybenzoesäure .

- Reaktion dieser Verbindung mit Methylisothiocyanat liefert this compound .

Analyse Chemischer Reaktionen

Leonurin unterliegt verschiedenen Reaktionen, darunter:

Oxidation: Es kann unter geeigneten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können seine Struktur modifizieren.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen. Übliche Reagenzien und Bedingungen variieren je nach spezifischer Reaktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht immer gut dokumentiert, aber weitere Forschung könnte wertvolle Erkenntnisse liefern.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Leonurin liegt in seiner Kombination aus Uteruseffekten, Herz-Kreislauf-Wirkungen und Atemstimulation. Während andere Alkaloide einige Eigenschaften teilen, unterscheidet sich this compound durch seine vielseitige Wirkung.

Schlussfolgerung

This compound fasziniert weiterhin die Forscher und seine vielfältigen Wirkungen rechtfertigen weitere Untersuchungen. Während wir seine Anwendungen erforschen, entdecken wir das verborgene Potenzial dieser bemerkenswerten Verbindung.

Eigenschaften

IUPAC Name |

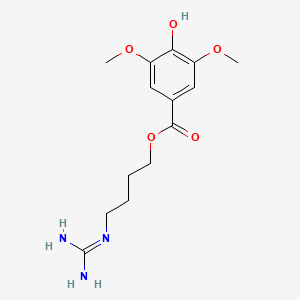

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGSUWLDMZFYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179434 | |

| Record name | Leonurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24697-74-3 | |

| Record name | Leonurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24697-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leonurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024697743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leonurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24697-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEONURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09Q5W34QDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.